2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-27-21-9-7-19(8-10-21)11-18-28(25,26)22-12-13-23-14-16-24(17-15-23)20-5-3-2-4-6-20/h2-10,22H,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKZKKYRLXDXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Methoxyphenethyl Alcohol
Reaction Scheme:
$$ \text{4-MeO-C}6\text{H}4\text{-CH}2\text{CH}2\text{OH} \xrightarrow{\text{ClSO}3\text{H}} \text{4-MeO-C}6\text{H}4\text{-CH}2\text{CH}2\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{4-MeO-C}6\text{H}4\text{-CH}2\text{CH}2\text{SO}2\text{Cl} $$
Optimized Conditions:
- Sulfonation : Chlorosulfonic acid (2.2 eq) in dry dichloromethane at −10°C for 4 hr (Yield: 78%)
- Chlorination : Phosphorus pentachloride (1.5 eq) in refluxing toluene (Yield: 92%)
Critical Parameters:
- Strict temperature control prevents polysulfonation
- Anhydrous conditions essential for PCl5 reactivity
Preparation of N-(2-Aminoethyl)-4-phenylpiperazine
Piperazine Alkylation
Method A: Direct N-Alkylation
$$ \text{4-Ph-C}4\text{H}8\text{N}2 + \text{BrCH}2\text{CH}2\text{NHBoc} \xrightarrow{\text{K}2\text{CO}3} \text{4-Ph-C}4\text{H}8\text{N}2\text{-CH}2\text{CH}2\text{NHBoc} $$
Conditions:
- Solvent: Acetonitrile
- Base: Potassium carbonate (3 eq)
- Temperature: 80°C, 12 hr
- Yield: 65%
Method B: Reductive Amination
$$ \text{4-Ph-C}4\text{H}8\text{N}2 + \text{OCH}2\text{CH}2\text{NHBoc} \xrightarrow{\text{NaBH}3\text{CN}} \text{4-Ph-C}4\text{H}8\text{N}2\text{-CH}2\text{CH}_2\text{NHBoc} $$
Conditions:
- Reducing agent: Sodium cyanoborohydride (1.2 eq)
- Solvent: Methanol with 1% acetic acid
- Yield: 82%
Comparative Analysis:
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 65% | 82% |
| Reaction Time | 12 hr | 24 hr |
| Byproduct Formation | 15% | <5% |
Reductive amination (Method B) proves superior for large-scale synthesis.
Sulfonamide Coupling Reaction
Amine Deprotection and Coupling
Step 1: Boc Removal
$$ \text{4-Ph-C}4\text{H}8\text{N}2\text{-CH}2\text{CH}2\text{NHBoc} \xrightarrow{\text{HCl/dioxane}} \text{4-Ph-C}4\text{H}8\text{N}2\text{-CH}2\text{CH}2\text{NH}_2 $$
Conditions:
- 4M HCl in dioxane (5 eq)
- RT, 2 hr
- Yield: Quantitative
Step 2: Sulfonamide Formation
$$ \text{4-MeO-C}6\text{H}4\text{-CH}2\text{CH}2\text{SO}2\text{Cl} + \text{4-Ph-C}4\text{H}8\text{N}2\text{-CH}2\text{CH}2\text{NH}_2 \xrightarrow{\text{Base}} \text{Target Compound} $$
Optimized Parameters:
| Variable | Optimal Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Base | Triethylamine (3 eq) |
| Temperature | 0°C → RT |
| Reaction Time | 8 hr |
| Yield | 89% |
Mechanistic Insight:
The reaction proceeds through nucleophilic attack of the primary amine on the electrophilic sulfur center, followed by HCl elimination. Excess base neutralizes HCl, shifting equilibrium toward product formation.
Purification and Characterization
Chromatographic Purification
System:
- Stationary Phase: Silica gel 60 (230–400 mesh)
- Mobile Phase: Ethyl acetate/hexane (3:7 → 1:1 gradient)
- Rf: 0.32 (1:1 EA/Hex)
Spectroscopic Characterization
Key NMR Assignments (400 MHz, CDCl3):
| Signal | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H | 7.25–6.85 | m | 4-MeO-C6H4 |
| OCH3 | 3.80 | s | Methoxy group |
| SO2NH | 5.12 | t (J=6 Hz) | Sulfonamide NH |
| Piperazine CH2 | 2.50–2.75 | m | N-CH2-CH2-N |
Mass Spectrometry:
- ESI-MS: m/z 444.2 [M+H]+ (calculated 443.6)
Purity Assessment:
- HPLC: 99.1% (C18 column, 70:30 MeOH/H2O)
- Melting Point: 148–150°C
Process Optimization Challenges
Common Side Reactions
- Piperazine Over-alkylation
- Mitigation: Use 1.05 eq sulfonyl chloride
- Sulfonate Ester Formation
- Prevention: Strict anhydrous conditions
Scalability Considerations
Kilolab-Scale Modifications:
- Replace THF with 2-MeTHF for easier recovery
- Implement flow chemistry for sulfonation step (residence time 8 min at 40°C)
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilize 4-phenylpiperazine ethylamine on Wang resin:
- Resin loading: 0.8 mmol/g
- Sulfonylation: 5 eq sulfonyl chloride in DMF
- Cleavage: 95% TFA/H2O
- Overall yield: 74%
Enzymatic Sulfonation
Exploration of aryl sulfotransferase-mediated synthesis:
- Enzyme: Mouse SULT1A1
- Co-factor: PAPS (3'-phosphoadenosine-5'-phosphosulfate)
- Conversion: 62% after 24 hr
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Formation of substituted ethanesulfonamide derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The methoxyphenyl group may contribute to the compound’s binding affinity and selectivity. The ethanesulfonamide linkage can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide-Based Analogs
a. N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide (Compound 2)
- Structural Differences : Replaces ethanesulfonamide with benzenesulfonamide and incorporates an imidazole-pyridinyl core.
- Biological Relevance : Likely targets enzymes or receptors sensitive to heterocyclic motifs (e.g., kinase inhibitors).
b. (E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-Trimethoxyphenyl)ethenesulfonamide (6i)
- Structural Differences : Features an ethenesulfonamide bridge (rigid double bond) and three methoxy groups on the phenyl ring.
- Multiple methoxy groups increase electron density and lipophilicity, enhancing passive diffusion but possibly reducing metabolic stability due to O-demethylation susceptibility .
c. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structural Differences : Substitutes ethanesulfonamide with acetamide and adds a nitro group.
- Implications : The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. Acetamide may reduce hydrogen-bonding capacity compared to sulfonamides, impacting target affinity .
Piperazine-Containing Analogs
a. N-(4-Methylphenyl)-4-Methylsulfanyl-N-[2-Oxo-2-(4-Phenylpiperazin-1-yl)ethyl]benzenesulfonamide
- Structural Differences : Uses benzenesulfonamide instead of ethanesulfonamide and adds a methylsulfanyl group.
- Implications : The methylsulfanyl group increases hydrophobicity and may influence sulfur-mediated metabolic pathways. The ketone in the linker could enhance polarity, affecting blood-brain barrier penetration .
b. N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide
- Structural Differences : Simplifies the sulfonamide to methanesulfonamide and substitutes phenylpiperazine with fluorophenylpiperazine.
- Implications : Fluorine’s electronegativity enhances piperazine’s interaction with cationic residues in receptors (e.g., 5-HT1A). Methanesulfonamide’s smaller size may reduce steric hindrance but limit hydrogen-bonding .
Formoterol-Related Impurities
Examples include Formoterol-related compound A and compound C , which share a 4-methoxyphenylethylamine backbone but lack sulfonamide groups.
- Structural Differences: Ethanolamine core instead of sulfonamide, with hydroxyl and amine groups.
- Implications : Targets β2-adrenergic receptors rather than sulfonamide-associated targets (e.g., carbonic anhydrase). The absence of sulfonamide eliminates sulfonyl-based interactions, altering pharmacology entirely .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide , also known by its CAS number 1142205-36-4, is a novel arylpiperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 383.45 g/mol. The structure features a piperazine ring, which is often associated with various pharmacological effects, and a methoxyphenyl moiety that contributes to its lipophilicity and biological interactions.
Aryl-piperazine derivatives are known for their ability to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The specific interactions of This compound include:
- Serotonin Receptor Modulation : The compound exhibits affinity for multiple serotonin receptor subtypes, which may contribute to anxiolytic and antidepressant effects.
- Dopamine Receptor Interaction : It may also influence dopaminergic pathways, potentially offering therapeutic benefits in mood disorders and psychosis.
- Antitumor Activity : Preliminary studies suggest that this compound can induce cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with arylpiperazine structures often exhibit antidepressant and anxiolytic properties. In animal models, This compound has shown promise in reducing depressive-like behaviors, likely through serotonin receptor modulation.
Anticancer Properties
Recent studies have demonstrated that this compound possesses significant cytotoxic activity against prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation as an anticancer drug.
Study 1: Antidepressant Activity in Rodent Models
In a controlled study involving rodents, the administration of the compound resulted in a notable decrease in immobility time in the forced swim test (FST), a standard measure of antidepressant efficacy. The results indicated that the compound's action was comparable to established antidepressants like fluoxetine.
Study 2: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of the compound on various cancer cell lines revealed that it significantly inhibited cell proliferation in prostate cancer cells (PC3 and LNCaP). The IC50 values were determined to be around 15 µM, indicating potent activity.
Data Summary
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antidepressant | Significant | Serotonin receptor modulation |
| Anxiolytic | Moderate | Interaction with serotonin pathways |
| Cytotoxicity (Prostate Cancer) | High | Induction of apoptosis and cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide, and how can reaction conditions be optimized for purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-phenylpiperazine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
- Step 2 : Coupling with 2-(4-methoxyphenyl)ethylamine via nucleophilic substitution or amide bond formation. Temperature control (0–5°C) minimizes side reactions .
- Optimization : Adjusting pH (7–8) and using chromatography (silica gel, ethyl acetate/hexane) for purification improves yield (60–75%) and purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy singlet at δ 3.7 ppm, aromatic protons at δ 6.8–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 442.18) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and stability under varying pH .
Q. What initial biological screening assays are appropriate to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays (Ellman’s method) at 10–100 µM concentrations to assess cholinergic activity .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT or dopamine D receptors) using HEK293 cells transfected with target receptors .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Cross-validate AChE inhibition data using fluorometric assays (e.g., thioflavin T binding) alongside Ellman’s method to rule out false positives .
- Purity Reassessment : Quantify impurities via LC-MS and correlate with activity loss; recrystallize in ethanol/water to improve crystallinity .
- Structural Confirmation : X-ray crystallography or 2D NMR (COSY, NOESY) to rule out stereochemical anomalies .
Q. What computational strategies are effective in predicting target interactions and guiding SAR studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to AChE (PDB ID: 4EY7). Prioritize piperazine and sulfonamide groups for hydrogen bonding .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; analyze RMSD and binding free energy (MM-PBSA) .
- SAR Libraries : Synthesize analogs with varied substituents (e.g., halogenated phenyl rings) and compare docking scores with experimental IC values .
Q. What methodologies are recommended for assessing metabolic stability and in vivo pharmacokinetics?
- Methodological Answer :
- Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS. Half-life (t) <30 min indicates rapid metabolism .
- Pharmacokinetic Profiling : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; measure plasma levels at 0.5, 1, 2, 4, 8, 24 h. Calculate AUC, C, and bioavailability (<20% suggests first-pass metabolism) .
Data Contradiction Analysis
Q. How should conflicting data on acetylcholinesterase inhibition potency be addressed?
- Methodological Answer :
- Assay Variability : Standardize substrate concentration (e.g., 0.5 mM acetylthiocholine) and pH (8.0) across labs. Include donepezil as a positive control .
- Cellular Context : Compare activity in purified AChE vs. cell lysates; membrane permeability differences may explain discrepancies .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
